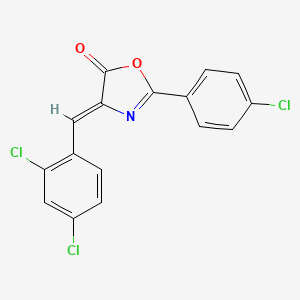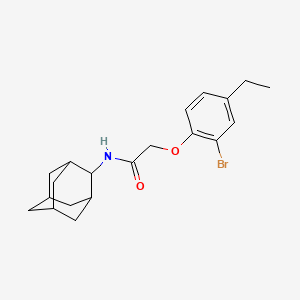![molecular formula C13H18ClF3N4S B4618771 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds related to "N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea" often involves intricate pathways, leveraging reactions like 1,3-dipolar cycloadditions and sigmatropic rearrangements to introduce trifluoromethyl and other substituents into the pyrazole ring. For instance, 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with electron-rich and electron-deficient alkynes have been explored to yield CF3-substituted pyrazoles with high regioselectivities (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Such methodologies highlight the intricate strategies employed to construct similar complex molecules.
Molecular Structure Analysis
The molecular structure of compounds akin to the one is often determined using techniques like X-ray diffraction. This allows for the elucidation of crystalline structures, bond angles, and intermolecular interactions, which are pivotal in understanding the compound's chemical behavior. For example, the synthesis and crystal structure determination of related compounds have revealed the planarity in the acylthiourea moiety and dihedral angles between connected rings, providing insights into the compound's structural conformation and potential reactivity (Zhang, Dang, Jiang, & Wang, 2009).
Chemical Reactions and Properties
Compounds with structures similar to "N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea" participate in a variety of chemical reactions, reflecting their rich chemical properties. Cycloaddition reactions, for instance, are a cornerstone in synthesizing pyrazole derivatives, where trifluorodiazoethane forms cyclopropanes or pyrazolines under different conditions, demonstrating the compound's versatility in chemical transformations (Atherton & Fields, 1968).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea, as part of a broader family of chemical compounds, is involved in various chemical reactions and synthesis processes. For instance, trifluoromethyl groups are known to play a significant role in cycloaddition reactions, contributing to the formation of cyclopropanes and pyrazolines (Atherton & Fields, 1968). Similarly, the synthesis of complex molecules like celecoxib derivatives involves trifluoromethyl pyrazoles, indicating the significance of such compounds in medicinal chemistry (Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Applications
The compound and its related derivatives have shown potential in anticancer and antimicrobial applications. For example, certain pyrazole-based thiourea derivatives demonstrate moderate to high anticancer activity (Dawood et al., 2013). Additionally, novel thiourea derivatives containing similar structural motifs have been synthesized and evaluated for antimicrobial and antimalarial activities, further highlighting their potential in pharmaceutical research (Shirole et al., 2020).
Structural and Physical Property Studies
Studies focusing on the structural and physical properties of related compounds have been conducted. For instance, the crystal structure of N-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)acyl-N′-(4-fluorophenyl)thiourea has been determined, providing insights into the molecular geometry and intermolecular interactions of such compounds (Zhang et al., 2009). These studies are essential for understanding the behavior of these compounds under different conditions and their potential applications.
Insecticidal and Agricultural Applications
In the realm of agriculture and pest control, derivatives of pyrazoles, including those with trifluoromethyl groups, have been explored as insecticidal agents. The development of tyclopyrazoflor, an insecticidal candidate, involved the synthesis of intermediates such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine, demonstrating the relevance of these compounds in developing new pest control solutions (Yang et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N4S/c1-2-18-12(22)19-6-3-7-21-10(8-4-5-8)9(14)11(20-21)13(15,16)17/h8H,2-7H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPVUNXZVPGLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)
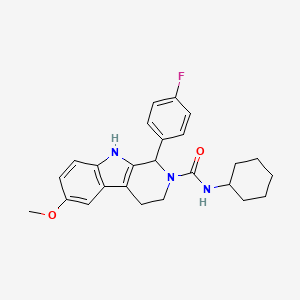

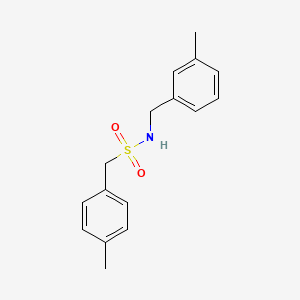
![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
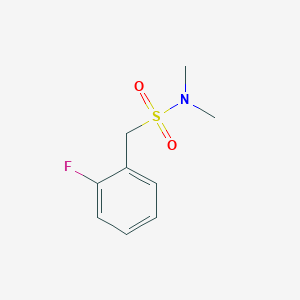
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)
